2-(Acetamidomethylene)succinate
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Overview
Description
2-(acetamidomethylidene)succinate(2-) is dicarboxylate anion of 2-(acetamidomethylidene)succinic acid; major species at pH 7.3. It is a conjugate base of a 2-(acetamidomethylidene)succinic acid.
Scientific Research Applications
Enzymatic Function and Catabolism
The mlr6787 gene from Mesorhizobium loti encodes 2-(acetamidomethylene)succinate hydrolase, an enzyme involved in the catabolism of pyridoxal 5'-phosphate (vitamin B6). This enzyme facilitates the hydrolysis of 2-(acetamidomethylene)succinate to yield succinic semialdehyde, acetic acid, carbon dioxide, and ammonia (Mukherjee, Hilmey, & Begley, 2008).
Structural Insights and Enzyme Mechanism
The structure of 2-(acetamidomethylene)succinate hydrolase was elucidated, revealing insights into its mechanism. It belongs to the alpha/beta hydrolase superfamily and uses a serine/histidine/aspartic acid catalytic triad. Specific amino acid mutations in this enzyme significantly affect its activity and stability (McCulloch, Mukherjee, Begley, & Ealick, 2010).
Binding Process and Enzyme-Substrate Interaction
The binding of 2-(acetamidomethylene)succinate to its hydrolase is a crucial step for the enzyme's biological function. Molecular simulation methods, including molecular docking and dynamics, were used to study this binding process, identifying key residues and the energetically preferred substrate binding conformation (Zhang, Zheng, Li, & Zhang, 2013).
Metabolic and Respiratory Influence
Succinate, a product of 2-(acetamidomethylene)succinate hydrolysis, significantly enhances the oxygen consumption of various mammalian tissues in vitro. This effect is pronounced under low oxygen tensions, characteristic of circulatory shock, suggesting a role in metabolic and respiratory processes (Furchgott & Shorr, 1948).
Genetic Manipulation and Biochemical Production
Genetic manipulation of metabolic enzymes and transcriptional regulators in certain microorganisms can increase succinate production, a key product of 2-(acetamidomethylene)succinate hydrolysis. This has implications for biorefineries and chemical production (Osanai et al., 2015).
properties
Molecular Formula |
C7H7NO5-2 |
---|---|
Molecular Weight |
185.13 g/mol |
IUPAC Name |
(2Z)-2-(acetamidomethylidene)butanedioate |
InChI |
InChI=1S/C7H9NO5/c1-4(9)8-3-5(7(12)13)2-6(10)11/h3H,2H2,1H3,(H,8,9)(H,10,11)(H,12,13)/p-2/b5-3- |
InChI Key |
CPBSBMPDIRRVGP-HYXAFXHYSA-L |
Isomeric SMILES |
CC(=O)N/C=C(/CC(=O)[O-])\C(=O)[O-] |
Canonical SMILES |
CC(=O)NC=C(CC(=O)[O-])C(=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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